4-Chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a pyrazolyl group at the 2-position.
Mechanism of Action
Target of Action
It has been suggested that it may interact with certain enzymes or receptors in the body .
Mode of Action
It is believed to interact with its targets through hydrogen bonding
Biochemical Pathways
It is suggested that it may be involved in the C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cyclization Reactions: The pyrazolyl group can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Cyclization Reactions: Catalysts and specific reaction conditions are required to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
- 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine
Uniqueness
4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the pyrazolyl group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-chloro-6-methyl-2-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-5-7(9)12-8(11-6)13-4-2-3-10-13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGZUAVLJYNPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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